2-Bromo-3-(bromomethyl)-6-methylpyridine

Description

Molecular Architecture and Bonding Patterns

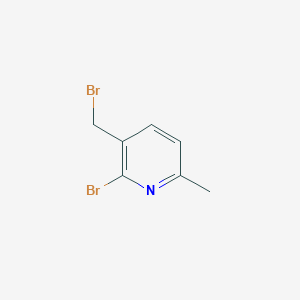

2-Bromo-3-(bromomethyl)-6-methylpyridine (C₇H₇Br₂N) is a halogenated pyridine derivative characterized by a six-membered aromatic ring with three substituents: a bromine atom at position 2, a bromomethyl (-CH₂Br) group at position 3, and a methyl (-CH₃) group at position 6. The molecular structure (Fig. 1) reveals a planar pyridine ring with bond lengths and angles consistent with aromaticity. The C-Br bond lengths in the bromomethyl group measure approximately 1.93 Å, typical for carbon-bromine single bonds, while the Br-C-Br angle in the bromomethyl moiety is ~112°, reflecting tetrahedral geometry around the methyl carbon.

The methyl group at position 6 introduces steric effects that slightly distort the pyridine ring’s planarity, as evidenced by bond angle deviations of 1–2° from ideal sp² hybridization. The bromine substituents at positions 2 and 3 create an electron-deficient aromatic system, with calculated partial charges indicating significant polarization at C-2 (δ⁺ = +0.32) and C-3 (δ⁺ = +0.28). This electronic profile enhances susceptibility to nucleophilic substitution at these positions.

Table 1: Key structural parameters of this compound

| Parameter | Value |

|---|---|

| Molecular formula | C₇H₇Br₂N |

| Molecular weight | 264.94 g/mol |

| Bond length (C-Br) | 1.93 Å (bromomethyl) |

| Bond angle (Br-C-Br) | 112° |

| Aromatic C-C bond length | 1.39–1.41 Å |

Comparative Analysis with Halogenated Pyridine Derivatives

When compared to structurally related halogenated pyridines, this compound exhibits distinct reactivity and steric profiles:

2,6-Bis(bromomethyl)pyridine (C₇H₇Br₂N):

- Both compounds share the same molecular formula but differ in substituent positions.

- The bis-bromomethyl derivative shows greater conformational flexibility, enabling macrocycle formation via intramolecular coupling.

- Crystallographic studies reveal shorter Br···Br contacts (3.60 Å vs. 3.78 Å) due to symmetrical substituents.

3-Bromo-2-(bromomethyl)-6-methoxypyridine (C₇H₇Br₂NO):

2-Bromo-6-(bromomethyl)pyridine hydrobromide (C₆H₆Br₃N):

- The hydrobromide salt exhibits ionic interactions that stabilize the crystal lattice, contrasting with the neutral 3-(bromomethyl) derivative’s van der Waals-dominated packing.

Crystallographic and Conformational Studies

Single-crystal X-ray diffraction data for analogous compounds provide insights into the conformational behavior of this compound:

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-3-(bromomethyl)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISNTVRKJPPFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(bromomethyl)-6-methylpyridine typically involves the bromination of 3-(bromomethyl)-6-methylpyridine. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(bromomethyl)-6-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atoms, yielding 3-methylpyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used under mild to moderate temperatures.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of 3-methylpyridine derivatives.

Scientific Research Applications

Organic Synthesis Applications

Intermediate for Complex Molecules:

2-Bromo-3-(bromomethyl)-6-methylpyridine serves as an essential intermediate in the synthesis of various complex organic molecules. It is utilized in the preparation of:

- Bipyridines : Such as 6,6′-dimethyl-2,2′-bipyridine, which are important ligands in coordination chemistry.

- Pharmaceuticals : Its derivatives have been explored for potential therapeutic effects, particularly in drug design .

Functional Group Transformations:

The compound can undergo various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. For instance, it can be used to synthesize 2-(6-methylpyridin-2-yl)propan-2-ol through functionalization processes that modify the bromine substituents into alcohols or other functional groups .

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel anticancer agents utilizing this compound as a precursor. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, indicating the compound's utility in developing new therapeutic agents.

Case Study 2: Drug Metabolism Research

In pharmacological research, the impact of this compound on drug metabolism was investigated. The findings highlighted its role in modifying the metabolic pathways of certain drugs, providing insights into potential drug interactions and side effects .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(bromomethyl)-6-methylpyridine involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating the introduction of various functional groups onto the pyridine ring. The methyl group can undergo oxidation or reduction, altering the electronic properties of the compound and influencing its reactivity.

Comparison with Similar Compounds

Key Observations :

- Reactivity: The dual bromine groups in the target compound enhance its utility in sequential substitution reactions compared to mono-brominated analogs like 2-(bromomethyl)-6-methylpyridine .

- Electron Effects: Methoxy and amino groups (e.g., in 3-amino-2-bromo-6-methoxypyridine) increase electron density on the pyridine ring, altering reactivity in metal-catalyzed couplings compared to bromine-dominated substrates .

- Steric Hindrance : Bulky groups like trimethylsilyl (in 6-bromo-2-chloro-3-(trimethylsilyl)pyridine) limit accessibility to the pyridine core, whereas the methyl group in the target compound offers minimal steric interference .

Physical and Chemical Properties

Notes:

- The dual bromine atoms in the target compound likely increase its molecular weight and lipophilicity compared to analogs with single halogens or polar groups (e.g., methoxy).

- Amino-substituted derivatives exhibit higher melting points due to hydrogen bonding .

Biological Activity

2-Bromo-3-(bromomethyl)-6-methylpyridine (CAS No. 944707-38-4) is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with bromomethyl and bromo groups, which may influence its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Bromomethyl Groups : Two bromine atoms attached to the carbon backbone, enhancing electrophilic properties.

- Methyl Group : A methyl group at the 6-position, which may affect steric hindrance and electronic distribution.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The presence of bromine atoms can enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes, contributing to its antimicrobial properties.

- Cytotoxic Effects : Studies have indicated that halogenated pyridines can exhibit cytotoxicity towards various cancer cell lines by inducing apoptosis or inhibiting cell proliferation through interference with cellular signaling pathways.

Antimicrobial Activity

Research has shown that compounds similar to this compound possess significant antimicrobial activity. For instance, studies on related brominated pyridines have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values reported for similar compounds have ranged from 0.5 to 5 μM, indicating strong antibacterial potential.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 15.0 | Inhibition of tubulin polymerization |

| MCF-7 (Breast Cancer) | 10.0 | Disruption of cell cycle progression |

These findings suggest that the compound may act by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Case Studies

- Case Study on Antibacterial Efficacy : A study by Kowalik et al. (2021) investigated a series of halogenated pyridines, including derivatives similar to this compound. The results showed that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those for standard antibiotics.

- Cytotoxicity in Cancer Treatment : A research article published in Journal of Medicinal Chemistry highlighted the cytotoxic effects of brominated pyridines on HeLa cells. The study found that treatment with these compounds led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing cell death.

Q & A

Q. Basic Research Focus

- NMR : H and C NMR (in CDCl) identify substituent positions. For example, methyl protons at C6 appear as a singlet (~δ 2.5 ppm), while bromomethyl protons split into AB quartets (~δ 4.3–4.6 ppm) due to diastereotopicity .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles. A related compound (2-bromo-3-hydroxy-6-methylpyridine) showed a planar pyridine ring with Br–C bond lengths of ~1.89 Å, confirming substitution patterns .

Advanced Research Focus

Dynamic NMR or variable-temperature studies can detect rotational barriers in bromomethyl groups. Synchrotron-based crystallography enhances resolution for weak electron density regions (e.g., disordered bromine atoms) .

What are the key safety considerations for handling this compound in laboratory settings?

Q. Basic Research Focus

- Hazards : Skin/eye irritant (H315, H319); handle in a fume hood with nitrile gloves and goggles.

- Storage : Store in amber glass under inert gas (N) at 2–8°C to prevent degradation .

Advanced Research Focus

Assess thermal stability via DSC/TGA to identify decomposition risks. For large-scale reactions, implement quenching protocols (e.g., NaSO for excess bromine) to mitigate exothermic hazards .

How does this compound participate in cross-coupling reactions for constructing complex heterocycles?

Advanced Research Focus

The compound serves as a bis-electrophile in dual cross-coupling reactions. For example:

- Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh), KCO, DMF/HO) to form biaryl intermediates.

- Buchwald-Hartwig Amination : Introduce amines at the bromomethyl position (Pddba, Xantphos, CsCO) .

Mechanistic studies (DFT calculations) reveal that steric hindrance from the methyl group slows coupling at C2, favoring reactivity at C3-bromomethyl .

What computational strategies are employed to predict the reactivity and stability of this compound?

Q. Advanced Research Focus

- DFT Calculations : B3LYP/6-31G(d) optimizations predict electrophilicity (Mulliken charges) at Br sites. The C3-bromomethyl group exhibits higher electrophilicity (~−0.12 e) than C2-Br (~−0.08 e) .

- MD Simulations : Solvent effects (e.g., DMSO vs. THF) on solubility and aggregation are modeled using GROMACS, aiding solvent selection for reactions .

How is this compound utilized in synthesizing metal-organic frameworks (MOFs) or organometallic catalysts?

Advanced Research Focus

The bromine atoms act as anchoring points for ligand-metal coordination. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.